ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, forming N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, each with unique properties.
Scientific Research Applications
Ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: Its unique structure and reactivity make it useful in developing new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. Further research is needed to elucidate these mechanisms and identify the precise molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyridazine and pyridazinone derivatives: These compounds also contain nitrogen atoms and have shown a wide range of pharmacological activities.
Uniqueness
Ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate stands out due to its specific structural arrangement, which may confer unique biological properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-12-5-3-4-8(12)9(7)13/h3-7H,2H2,1H3 |
InChI Key |
NASIJOJKIOBPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NN2C=CC=C2C1=O |
Origin of Product |
United States |
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